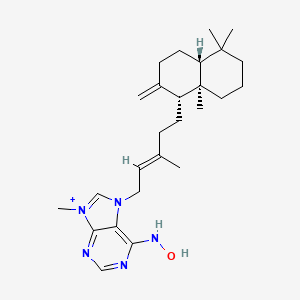

(-)-Ageloxime D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Ageloxime D is a natural product isolated from the marine sponge Agelas sp. It is a polycyclic polyprenylated acylphloroglucinol (PPAP) with a unique tricyclic structure and a variety of biological activities. It has been extensively studied for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-obesity activities. The compound has also been investigated for its ability to modulate the activity of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine and is important for the regulation of cognitive functions.

科学的研究の応用

- (-)-Ageloxime D exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .

- Studies have demonstrated that (-)-Ageloxime D possesses antibacterial and antifungal properties. It inhibits the growth of pathogenic bacteria and fungi, making it a potential candidate for novel antimicrobial agents .

- Neuroprotective properties of (-)-Ageloxime D have been investigated. It shows promise in protecting neurons from oxidative stress, inflammation, and excitotoxicity. Researchers are exploring its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- (-)-Ageloxime D exhibits anti-inflammatory effects by modulating cytokines and inhibiting inflammatory pathways. It may have applications in managing chronic inflammatory conditions .

- Researchers have explored using (-)-Ageloxime D for enzyme immobilization. The compound’s favorable characteristics make it suitable for biocatalytic degradation of dyes and other pollutants .

- In the field of photonics, (-)-Ageloxime D has been investigated for its potential in QCLs. These lasers find applications in environmental monitoring, security, and medical diagnostics .

Anticancer Potential

Antibacterial and Antifungal Properties

Neuroprotective Effects

Anti-Inflammatory Activity

Enzyme Immobilization

Quantum Cascade Laser (QCL) Applications

特性

IUPAC Name |

N-[7-[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-yl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N5O/c1-18(12-15-31-17-30(6)24-22(31)23(29-32)27-16-28-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5/h12,16-17,20-21,32H,2,7-11,13-15H2,1,3-6H3,(H,27,28,29)/q+1/b18-12+/t20-,21-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKZZZXQPZKTGJ-SYKKHXDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C=[N+](C2=NC=NC(=C21)NO)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CN1C=[N+](C2=NC=NC(=C21)NO)C)/CC[C@@H]3C(=C)CC[C@H]4[C@]3(CCCC4(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N5O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the known biological activities of (-)-Ageloxime D?

A1: (-)-Ageloxime D has shown promising antifungal and antiparasitic activities in vitro. Studies have demonstrated its efficacy against the fungus Cryptococcus neoformans [, ] and the parasite Leishmania donovani [].

Q2: What is the chemical structure of (-)-Ageloxime D?

A2: While the exact molecular formula and weight are not provided in the abstracts, we can infer that (-)-Ageloxime D is an alkaloid based on its classification in the research []. For a detailed structural representation, please refer to the original research articles.

Q3: Has (-)-Ageloxime D been isolated from any marine organisms?

A3: Yes, (-)-Ageloxime D has been isolated from the marine sponge Agelas mauritiana [, ] and was also detected in extracts from the Indonesian marine sponge Agelas nakamurai [].

Q4: Have any studies explored the structure-activity relationship (SAR) of (-)-Ageloxime D?

A5: One of the provided research articles mentions "Total Synthesis of Agelasine F and Synthesis Directed towards ent-Ageloxime D: Two Natural Products with Interesting Biological Activities" []. This suggests that researchers are actively investigating the SAR of (-)-Ageloxime D and synthesizing analogs to understand the impact of structural modifications on its activity and potency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)